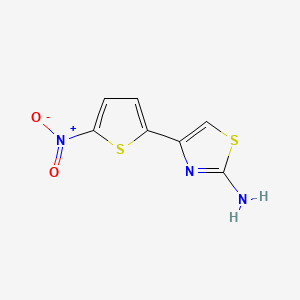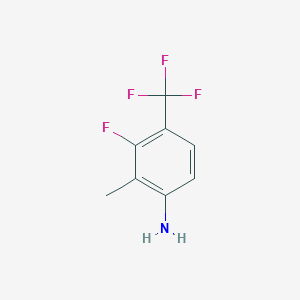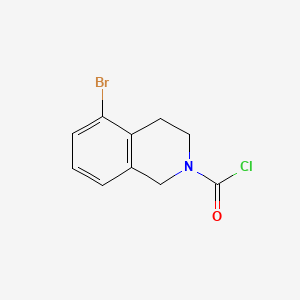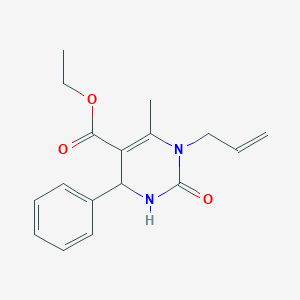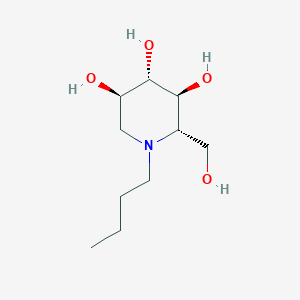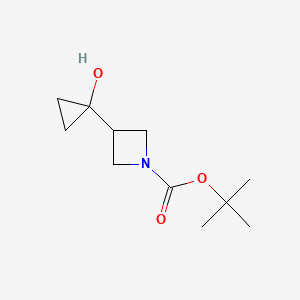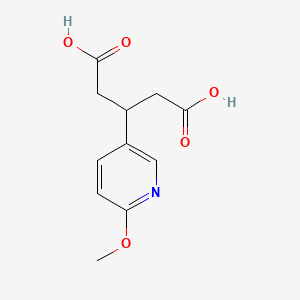
(R)-1-(2,3-Dimethylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol: is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound belongs to the class of secondary alcohols and is known for its distinct aromatic properties due to the presence of a dimethyl-substituted phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of the corresponding ketone, (2,3-dimethylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 2,3-dimethylphenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2,3-dimethylphenyl)acetone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The hydroxyl group in (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Esterification: The compound can react with carboxylic acids or their derivatives to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Esterification Catalysts: Sulfuric acid (H2SO4)
Major Products Formed
Oxidation: (2,3-dimethylphenyl)acetone
Substitution: (2,3-dimethylphenyl)ethyl chloride
Esterification: Various esters depending on the carboxylic acid used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its optically active nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and pharmaceuticals.
Medicine
In medicine, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is explored for its potential therapeutic properties. It serves as an intermediate in the synthesis of various medicinal compounds, particularly those with chiral centers.
Industry
Industrially, this compound is utilized in the production of fragrances and flavors due to its aromatic properties. It is also employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include enzymatic transformations that convert the alcohol into its active form, which then exerts its effects on the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(2,3-dimethylphenyl)ethan-1-ol: The enantiomer of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol, differing only in the spatial arrangement around the chiral center.
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol: A similar compound with a different substitution pattern on the phenyl ring.
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: Another related compound with dimethyl groups at different positions on the phenyl ring.
Uniqueness
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring and its chiral center, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R)-1-(2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
WJDKWRSEFKVTIE-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@@H](C)O)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


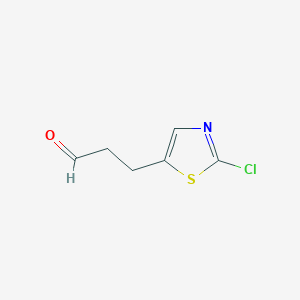


![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)
![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)


